Adenosine, 3'-cyano-3'-deoxy-

Antiviral nucleosides Vaccinia virus Sindbis virus

Adenosine, 3′-cyano-3′-deoxy- (synonym 3′-C‑cyano‑3′‑deoxyadenosine, CNddA; CAS 121123‑91‑9) is a synthetic purine nucleoside analogue in which the 3′‑hydroxyl group of the ribofuranose moiety is replaced by a cyano (–C≡N) substituent. This modification simultaneously eliminates the nucleophilic 3′‑OH required for phosphodiester chain elongation and introduces a strong electron‑withdrawing group that alters sugar conformation and electronic properties.

Molecular Formula C11H12N6O3
Molecular Weight 276.25 g/mol
CAS No. 121123-91-9
Cat. No. B12911922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 3'-cyano-3'-deoxy-
CAS121123-91-9
Molecular FormulaC11H12N6O3
Molecular Weight276.25 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)C#N)O)N
InChIInChI=1S/C11H12N6O3/c12-1-5-6(2-18)20-11(8(5)19)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11,18-19H,2H2,(H2,13,14,15)/t5-,6-,8-,11-/m1/s1
InChIKeyPGZCHDSYRDIAPC-HUKYDQBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine, 3′-cyano-3′-deoxy- (CAS 121123-91-9): A 3′-Modified Adenosine Nucleoside for Antiviral Research and Chain‑Termination Applications


Adenosine, 3′-cyano-3′-deoxy- (synonym 3′-C‑cyano‑3′‑deoxyadenosine, CNddA; CAS 121123‑91‑9) is a synthetic purine nucleoside analogue in which the 3′‑hydroxyl group of the ribofuranose moiety is replaced by a cyano (–C≡N) substituent [1]. This modification simultaneously eliminates the nucleophilic 3′‑OH required for phosphodiester chain elongation and introduces a strong electron‑withdrawing group that alters sugar conformation and electronic properties [2]. The compound belongs to the class of 3′‑C‑branched‑chain nucleosides and serves as both a chain‑terminating substrate for nucleic acid polymerases and a scaffold for antiviral nucleoside drug discovery.

Why 3′-Cyano‑3′-deoxyadenosine Cannot Be Replaced by Generic 3′-Deoxy or 2′,3′-Dideoxyadenosine Analogs in Research Procurement


3′‑Modified adenosine analogues are not functionally interchangeable because the identity of the 3′‑substituent dictates three critical parameters: (i) the conformation of the ribose ring (North vs. South pucker), which governs recognition by kinases and polymerases; (ii) the electronic environment of the sugar, which influences the stability of the glycosidic bond and the compound’s susceptibility to enzymatic degradation; and (iii) the steric profile and hydrogen‑bonding capacity at the enzyme active site [1]. The nitrile group in 3′‑cyano‑3′‑deoxyadenosine is isosteric with a carbon–carbon triple bond but is strongly electron‑withdrawing (Hammett σₚ ≈ 0.66), distinguishing it from the azido (–N₃, σₚ ≈ 0.08), fluoro (–F, σₚ ≈ 0.06), and hydrogen (–H) substituents found in closely related analogues [2]. These physicochemical differences translate into distinct antiviral selectivity profiles, as demonstrated by the finding that only the 3′‑C‑cyano adenine derivatives, and not the corresponding 3′‑unsubstituted or 3′‑azido congeners, showed activity against vaccinia, Sindbis, and Semliki Forest viruses at sub‑cytotoxic concentrations [1]. Consequently, procurement of the exact 3′‑cyano‑3′‑deoxy substitution pattern is mandatory for experimental reproducibility in antiviral screening and mechanistic studies that probe the stereoelectronic requirements of viral polymerases.

Quantitative Differential Evidence for Adenosine, 3′-Cyano‑3′-deoxy- Against Closest Structural Analogs


Antiviral Selectivity Profile: Adenine 3′-C-Cyano Derivatives vs. 3′-C-Cyano Uridine/Cytidine Congeners

In a head‑to‑head evaluation within the same study, the 3′-C‑cyano‑3′‑deoxy‑β‑D‑ribo‑pentofuranosyl (13e) and −β‑D‑xylo‑pentofuranosyl (12e) derivatives of adenine exhibited antiviral activity against vaccinia virus (DNA virus), Sindbis virus (RNA virus), and Semliki Forest virus (RNA virus) at concentrations well below the cytotoxicity threshold (cytotoxicity measured in parallel in uninfected host cells) [1]. In contrast, the corresponding 3′-C‑cyano‑3′‑deoxy derivatives of uridine and cytidine, as well as the 3′-C‑cyano‑2′,3′‑dideoxy‑ and 2′,3′‑didehydro‑thymine analogues evaluated in the same assay panel, showed no detectable antiviral activity against any virus tested at non‑toxic concentrations [1]. None of the 3′-C‑cyano‑3′‑deoxynucleosides inhibited replication of retroviruses (HIV‑1, murine sarcoma virus) at sub‑toxic concentrations, placing a clear upper bound on their anti‑retroviral utility [1].

Antiviral nucleosides Vaccinia virus Sindbis virus

Sugar Conformation and Electronic Effects: 3′-Cyano vs. 3′-Azido and 3′-Fluoro Substituents

The 3′-cyano substituent exhibits a Hammett σₚ constant of approximately +0.66, compared with +0.08 for azido (–N₃) and +0.06 for fluoro (–F) [1]. This pronounced electron‑withdrawing character polarizes the C3′–C4′ bond, stabilises the C3′‑endo (North) sugar pucker, and alters the orientation of the 5′‑hydroxymethyl group, features that directly influence recognition by nucleoside kinases and viral polymerases [2]. In the 1989 Camarasa study, the 2′,5′‑bis‑O‑TBDMS‑protected 3′‑ketonucleoside intermediates were treated with sodium cyanide to generate epimeric cyanohydrins; the cyano group was therefore installed at a late synthetic stage in a stereocontrolled manner that is not directly transferable to the synthesis of 3′‑azido or 3′‑fluoro analogues, which require different reagents and proceed through distinct transition‑state geometries [2].

Nucleoside conformation Hammett substituent constant Enzyme recognition

Retention of 2′-Hydroxyl Group: Differentiation from 2′,3′-Dideoxyadenosine (ddA)

3′-Cyano‑3′‑deoxyadenosine retains the 2′‑hydroxyl group, unlike 2′,3′‑dideoxyadenosine (ddA, CAS 4097‑22‑7) which lacks both 2′‑ and 3′‑hydroxyls [1]. The presence of the 2′‑OH allows 3′‑cyano‑3′‑deoxyadenosine to be converted into a phosphoramidite building block for solid‑phase oligonucleotide synthesis, where the 2′‑OH can be protected (e.g., as TBDMS or TOM) to enable RNA synthesis or left unprotected for DNA synthesis, while the 3′‑cyano group serves as a non‑cleavable chain terminator [2]. In contrast, ddA phosphoramidites incorporate into DNA but cannot be used for RNA synthesis because the 2′‑position is permanently deoxygenated [2]. Furthermore, the 2′‑OH renders 3′‑cyano‑3′‑deoxyadenosine a potential substrate for nucleoside kinases that require a 2′‑OH for phosphorylation, a property absent in ddA [3].

Nucleoside kinase substrate Chain termination Oligonucleotide synthesis

Evidence‑Backed Procurement Scenarios for Adenosine, 3′-Cyano‑3′-deoxy- (CAS 121123-91-9)


Antiviral Screening Libraries Targeting Orthopoxviruses and Alphaviruses

Procurement of CAS 121123‑91‑9 is warranted when assembling a nucleoside‑analogue screening deck for orthopoxvirus (vaccinia) or alphavirus (Sindbis, Semliki Forest) replication inhibitors. The 1989 Camarasa et al. study demonstrated that the adenine‑based 3′‑C‑cyano‑3′‑deoxy‑β‑D‑ribo and −β‑D‑xylo derivatives uniquely exhibit activity against these viruses at sub‑cytotoxic concentrations, whereas the corresponding uridine, cytidine, and thymine 3′‑C‑cyano congeners are inactive [1]. This selectivity profile is not replicated by 3′‑azido‑3′‑deoxyadenosine or 3′‑deoxyadenosine (cordycepin) in the same virus panel, making the cyano‑substituted adenine an essential entry in any comprehensive antiviral SAR matrix.

Synthesis of 3′‑Terminally Capped Oligonucleotides with Non‑Cleavable Blocking Groups

The compound serves as a precursor for the preparation of 3′‑cyano‑3′‑deoxyadenosine phosphoramidites, which can be incorporated at the 3′‑terminus of synthetic oligonucleotides to install a non‑hydrolysable, non‑cleavable chain‑terminating group [1]. Unlike conventional 3′‑deoxy or 2′,3′‑dideoxy terminators, the cyano group offers a distinctive combination of small steric profile (minimal perturbation of duplex structure) and strong IR‑active vibrational signature (C≡N stretch at ~2240 cm⁻¹) that can be exploited for spectroscopic monitoring of oligonucleotide conformation or enzyme‑substrate interactions [2]. This application scenario is supported by the demonstrated compatibility of the 3′‑cyano group with standard phosphoramidite coupling chemistry.

Mechanistic Probes for Nucleoside Kinase Substrate Specificity Studies

Because 3′‑cyano‑3′‑deoxyadenosine retains the 2′‑hydroxyl group required for phosphorylation by certain nucleoside and nucleotide kinases, yet cannot be extended at the 3′‑position, it is suitable as a dead‑end substrate for steady‑state kinetic analysis of enzymes such as adenosine kinase, deoxycytidine kinase, and viral thymidine kinases [1]. The electron‑withdrawing cyano group alters the pKₐ of the 2′‑OH and the conformation of the ribose ring, enabling researchers to dissect the relative contributions of sugar pucker and 3′‑substituent electronics to kinase recognition—a mechanistic question that cannot be addressed with 3′‑deoxyadenosine (which lacks the cyano electronic perturbation) or 3′‑azido‑3′‑deoxyadenosine (which has distinct steric and electronic properties) [2].

Reference Standard for HPLC and LC‑MS Quantification of 3′‑Modified Nucleoside Metabolites

CAS 121123‑91‑9 can be procured as an analytical reference standard for the development of HPLC‑UV or LC‑MS/MS methods to quantify intracellular levels of 3′‑modified adenosine analogues in pharmacokinetic and cellular pharmacology studies. The compound’s unique retention time and mass spectral signature (m/z 277.2 [M+H]⁺, C₁₁H₁₂N₆O₃, MW 276.25 g/mol) [1] allow it to be chromatographically resolved from endogenous adenosine, 3′‑deoxyadenosine, and 2′,3′‑dideoxyadenosine, making it a valuable internal standard or calibrant for studies involving multiple adenosine‑based therapeutics or probes.

Quote Request

Request a Quote for Adenosine, 3'-cyano-3'-deoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.